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Compound of Interest

Compound Name:
(6-Morpholinopyridazin-3-

yl)methanamine

CAS No.: 344413-28-1

Cat. No.: B1600826 Get Quote

Comparative Safety Profile Guide: Pyridazine-
Based Therapeutics
Executive Summary: The Pyridazine Paradox
The pyridazine scaffold (1,2-diazine) represents a "privileged structure" in medicinal chemistry,

valued for its ability to serve as a bioisostere for phenyl or pyridine rings while significantly

lowering logP and increasing aqueous solubility. However, its safety profile is non-monolithic; it

varies drastically based on substitution patterns and ring fusion.

This guide provides an objective, data-driven comparison of the safety profiles of three distinct

pyridazine subclasses: Pyridazin-3(2H)-ones, 3-Amino-Pyridazines, and Fused Phthalazines.

We analyze the causality between chemical structure and specific toxicity endpoints (hERG

inhibition, convulsant activity, and idiosyncratic metabolic toxicity).

Mechanistic Safety Analysis
The Physicochemical Baseline
Unlike the electron-rich pyrrole or the lipophilic benzene, the pyridazine ring is electron-

deficient and highly polar (Dipole moment ~3.9 D).
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Safety Advantage: Lower lipophilicity generally reduces non-specific protein binding and

metabolic clearance rates compared to phenyl analogs.

Safety Liability: The N-N bond can be a site for metabolic reduction (though less common

than in hydrazines), and the lone pairs can coordinate with metal centers (e.g., Heme in

CYP450), potentially causing drug-drug interactions (DDIs).

Comparative Safety Matrix

Feature
Class A: Pyridazin-

3(2H)-ones

Class B: 3-Amino-

Pyridazines

Class C:

Phthalazines

(Fused)

Representative Drug
Levosimendan

(Cardiotonic)

Minaprine

(Antidepressant)

Hydralazine

(Vasodilator)

Primary Target
Troponin C / K-ATP

Channels

AChE / 5-HT

Receptors

Vascular Smooth

Muscle

Critical Safety Liability
Hypotension &

Arrhythmia

Convulsions

(Seizures)

Drug-Induced Lupus

(DILE)

hERG Inhibition Risk
Moderate (Structure

dependent)

High (Often basic

amines)
Low to Moderate

Metabolic Stability
High (Tautomeric

stability)

Moderate (N-

dealkylation)

Low (Acetylation

dependent)

Cytotoxicity (IC50)
Low (Targeted

mechanism)

Moderate (CNS

toxicity)

Variable (Reactive

metabolites)

Deep Dive: Structural Class Analysis
Class A: Pyridazin-3(2H)-ones (The Cardiovascular
Scaffold)

Performance: Levosimendan acts as a calcium sensitizer.[1] Unlike traditional inotropes

(e.g., Dobutamine), it does not increase myocardial oxygen demand significantly.

Safety Profile:
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Hypotension:[2] The vasodilation (via K-ATP channel opening) can lead to severe

hypotension.

Arrhythmia: While safer than catecholamines, atrial fibrillation is a known adverse event

(approx. 8-10% incidence).

SAR Insight: The carbonyl at C3 and NH at N2 create a tautomeric system that mimics

amide bonds, generally improving metabolic stability against oxidative attack compared to

the diene system of simple pyridazines.

Class B: 3-Amino-Pyridazines (The CNS Scaffold)
Performance: Used in Minaprine to target CNS pathways. The 3-amino group increases

basicity, aiding BBB penetration.

Safety Profile:

Seizure Risk: Minaprine was withdrawn from the market due to convulsant activity. The 3-

amino-pyridazine core can antagonize GABA-A receptors or lower seizure thresholds via

glutamatergic pathways.

Genotoxicity: Some amino-pyridazines can intercalate DNA or form reactive nitrenium ions

upon metabolic activation.

Class C: Phthalazines (The Idiosyncratic Risk)
Performance: Hydralazine is a potent vasodilator.

Safety Profile:

Lupus-like Syndrome: This is the classic example of idiosyncratic toxicity. It is strongly

linked to NAT2 acetylator status. Slow acetylators accumulate the hydrazine-containing

metabolite, which reacts with endogenous proteins to form neo-antigens, triggering an

autoimmune response.

Lesson: Fusing the pyridazine ring to a benzene ring (phthalazine) increases lipophilicity

and metabolic liability if a hydrazine moiety is present.
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Experimental Protocols for Safety Assessment
To validate the safety of a new pyridazine candidate, the following self-validating protocols are

recommended.

Protocol 1: High-Throughput hERG Safety Screen
(Automated Patch Clamp)

Objective: Quantify risk of QT prolongation (Torsades de Pointes).

Rationale: Pyridazines with lipophilic side chains are frequent hERG blockers.

Step-by-Step Methodology:

Cell Line: CHO cells stably expressing hERG (Kv11.1).

Preparation: Harvest cells using mild enzymatic detachment (Accutase) to preserve channel

integrity. Suspend in extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1

mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).

Execution (e.g., QPatch/SyncroPatch):

Establish Whole-Cell configuration (Seal resistance > 1 GΩ).

Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (channel activation),

then repolarize to -50 mV for 500 ms (tail current measurement).

Dosing: Apply compound in ascending concentrations (e.g., 0.1, 1, 10, 30 µM).

Validation Criteria:

Positive Control: E-4031 (IC50 ~10-20 nM) must be run in parallel.

Run-down: Current run-down must be <5% per minute before drug application.

Analysis: Calculate IC50 based on inhibition of the tail current peak.
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Protocol 2: Reactive Metabolite Trapping (GSH Adduct
Assay)

Objective: Detect bioactivation of the pyridazine ring or its substituents (e.g., ring opening or

nitrenium formation).

Step-by-Step Methodology:

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

Reaction Mix: Test compound (10 µM) + Glutathione (GSH, 5 mM) or Potassium Cyanide

(KCN, 1 mM) + NADPH regenerating system.

Conditions: Incubate at 37°C for 60 minutes.

Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

Detection (LC-MS/MS):

Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

Look for M + 305 Da (GSH adduct) peaks.

Interpretation: The presence of GSH adducts indicates the formation of soft electrophiles

(e.g., quinone-imine like intermediates from amino-pyridazines).

Visualizing the Safety Assessment Workflow
The following diagram outlines the decision tree for evaluating a novel pyridazine hit.
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Caption: Figure 1. Integrated safety screening workflow for pyridazine derivatives, prioritizing

early identification of cardiotoxicity and reactive metabolites.

Comparative Data Summary
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The table below synthesizes experimental data from key literature sources regarding the safety

margins of these compounds.

Compound Indication
hERG IC50
(µM)

Therapeutic
Cmax (nM)

Safety
Margin
(IC50/Cmax)

Primary
Toxicity

Levosimenda

n
Heart Failure > 10 µM [1] ~150 nM > 60x

Hypotension

(Mechanism-

based)

Minaprine Depression ~3-5 µM ~500 nM < 10x
Seizures (Off-

target CNS)

Hydralazine Hypertension > 100 µM ~300 nM > 300x

Lupus

(Metabolic

Idiosyncrasy)

Olaparib
Ovarian

Cancer
> 30 µM ~10 µM ~3x

Bone Marrow

Suppression

Note: A Safety Margin < 30x is generally considered a warning signal for hERG-mediated

cardiotoxicity in early discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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